molecular formula C7H6FNO3 B107196 4-Fluoro-3-nitroanisole CAS No. 61324-93-4

4-Fluoro-3-nitroanisole

Cat. No.: B107196
CAS No.: 61324-93-4
M. Wt: 171.13 g/mol
InChI Key: ZRIKJXDEJYMBEJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitroanisole is a substituted aromatic compound with the molecular formula C₇H₆FNO₃ and a molecular weight of 171.13 g/mol. It features a methoxy group (-OCH₃) at position 1, a nitro group (-NO₂) at position 3, and a fluorine atom at position 4 on the benzene ring. This compound is primarily utilized as a precursor in organic synthesis, particularly in reductive cyclization reactions to construct complex heterocyclic frameworks. For example, it reacts with dimethyl malonate under basic conditions (K₂CO₃/DMF) to yield hexahydro-2,6-methano-1-benzazocine derivatives in 69% yield . Commercial suppliers include Sigma-Aldrich, Apollo Scientific, and Alfa Aesar .

Properties

IUPAC Name

1-fluoro-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIKJXDEJYMBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340559
Record name 4-Fluoro-3-nitroanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61324-93-4
Record name 4-Fluoro-3-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-methoxy-2-nitrobenzene
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Preparation Methods

Classical Nitration with HNO₃/H₂SO₄

The most widely reported method involves nitrating 4-fluoroanisole using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Key parameters include:

  • Temperature : 0–15°C (optimal: 3–10°C) to minimize resin formation.

  • Molar Ratios :

    • 4-Fluoroanisole : HNO₃ = 1 : 1.03–1.10.

    • 4-Fluoroanisole : H₂SO₄ = 1 : 5–12.

  • Procedure :

    • Dissolve 4-fluoroanisole in H₂SO₄.

    • Add HNO₃/H₂SO₄ mixture dropwise under vigorous stirring.

    • Quench with ice, neutralize with NH₃, and isolate via filtration.

Yield : 62–73%.

Anhydrous Nitration for Enhanced Purity

US3586719A highlights the importance of anhydrous conditions to suppress oxidation byproducts:

  • Key Adjustments :

    • Use 100% H₂SO₄ (no water).

    • Maintain HNO₃ : 4-fluoroanisole ratio ≤1.03 : 1.

  • Purification :

    • Dissolve crude product in cold 4–7% HCl to separate resins.

    • Precipitate pure product by alkalizing with Na₂CO₃.

Yield Improvement : 73% vs. 62% under hydrated conditions.

Multi-Step Synthesis from 2,5-Difluoronitrobenzene

CN115417772A outlines a six-step route:

Synthetic Pathway

  • Methoxylation :

    • React 2,5-difluoronitrobenzene with NaOMe in methanol (50–60°C, 1–3 h).

    • Yield: 97–98%.

  • Reduction :

    • Reduce nitro group to amine using Fe powder in acetic acid (60–90°C, 3–10 h).

    • Yield: 85–88%.

  • Acetylation :

    • Protect amine with acetic anhydride.

  • Nitration :

    • Nitrate with HNO₃/H₂SO₄ at 0–5°C.

  • Deacetylation :

    • Remove acetyl group under basic conditions.

  • Diazotization/Deamination :

    • Convert amine to diazonium salt (NaNO₂/HCl), then reduce with NaH₂PO₂.

Overall Yield : ~65% (calculated from stepwise yields).

Alternative Routes

Halogen Exchange

A patent (CN106883216A) describes substituting 5-fluoro-2-nitroanisole with N,N,N'-trimethylethylenediamine in DMF (85°C, 4 h). Though targeting osimertinib intermediates, this highlights functionalization potential.

Comparative Analysis of Methods

Method Starting Material Key Conditions Yield Advantages Limitations
Direct Nitration4-FluoroanisoleHNO₃/H₂SO₄, 3–10°C62–73%Short, scalableResin byproducts require purification
Multi-Step Synthesis2,5-Difluoronitrobenzene6 steps, Fe reduction~65%High regioselectivityLabor-intensive, lower overall yield
Diazotization5-Fluoro-2-nitroanisoleAmine substitution, 85°C90%Compatible with complex aminesNarrow substrate scope

Optimization Strategies

Temperature Control

  • Nitration : ≤10°C prevents over-nitration and resin formation.

  • Reduction : 60–90°C balances reaction rate and Fe powder efficiency.

Solvent Selection

  • DMF : Enhances nucleophilic substitution rates in multi-step routes.

  • DMSO : Facilitates fluoride ion mobility in CsF-mediated substitutions.

Purification Techniques

  • Cold HCl Wash : Removes polymeric resins effectively.

  • Recrystallization : Toluene or ethyl acetate improves product purity.

Industrial Considerations

  • Cost Efficiency : Direct nitration is preferred for bulk production due to fewer steps.

  • Waste Management : H₂SO₄ recycling and Fe sludge treatment are critical .

Chemical Reactions Analysis

4-Fluoro-3-nitroanisole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like or in the presence of .

    Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include concentrated sulfuric acid for nitration and hydrogen gas with a catalyst for reduction. Major products formed from these reactions include 4-Fluoro-3-aminophenol and other substituted derivatives .

Scientific Research Applications

Synthesis of Bioactive Compounds

4-Fluoro-3-nitroanisole is utilized as an intermediate in the synthesis of various bioactive compounds. One notable application is in the base-mediated nitrophenyl reductive cyclization process, which leads to the formation of hexahydro-2,6-methano-1-benzazocines. These compounds exhibit significant cytotoxicity against multiple cancer cell lines, including MCF7 and HeLa cells, suggesting potential therapeutic applications in oncology .

Case Study: Cytotoxicity Assessment

In a study exploring the cytotoxic properties of derivatives synthesized from this compound, it was found that certain benzazocine derivatives demonstrated higher cytotoxicity compared to the natural product aspernomine. The highest activity was observed in compounds containing an enone moiety, indicating the importance of structural modifications for enhancing biological activity .

Electrophilic Fluorination Reactions

The compound serves as a substrate in electrophilic fluorination reactions. Research has demonstrated that this compound can be effectively fluorinated using acetyl hypofluorite, facilitating the introduction of fluorine into various aromatic systems. This method is particularly useful for synthesizing radiolabeled compounds for imaging studies in medical applications .

Table 1: Summary of Fluorination Reactions

Reaction TypeConditionsYield (%)Reference
Electrophilic FluorinationAcetyl hypofluoriteVariable
Base-Mediated CyclizationK2CO3, NMP solventUp to 87%

Development of Kinase Inhibitors

This compound has been investigated as a potential building block for multi-kinase inhibitors. These inhibitors are crucial in cancer therapy as they target multiple signaling pathways involved in tumor growth and survival. The compound's structural features may contribute to the development of novel therapeutic agents with improved efficacy and selectivity .

Case Study: Kinase Inhibition Activity

A study highlighted the synthesis of novel styryl benzyl sulfones derived from this compound, which showed promising results in inhibiting the PI3K/AKT signaling pathway in leukemic cells. This indicates the compound's potential role in developing treatments for hematological malignancies .

Safety and Handling Considerations

While exploring its applications, it is essential to consider safety protocols associated with handling this compound. The compound is classified under several hazardous categories, including acute toxicity and skin irritation. Proper protective equipment should be utilized when working with this chemical to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitroanisole involves its interaction with various molecular targets. The nitro group is known to participate in electron-withdrawing effects, which can influence the reactivity of the benzene ring. The fluorine atom also contributes to the compound’s stability and reactivity by affecting the electron density on the ring .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 4-fluoro-3-nitroanisole and analogous compounds:

Compound CAS RN Molecular Formula Functional Groups Key Structural Features
This compound - C₇H₆FNO₃ Methoxy, nitro, fluoro 1-OCH₃, 3-NO₂, 4-F
4-Fluoro-2-nitroanisole 445-83-0 C₇H₆FNO₃ Methoxy, nitro, fluoro 1-OCH₃, 2-NO₂, 4-F
4-Fluoro-3-nitrobenzoic acid 453-71-4 C₇H₄FNO₄ Carboxylic acid, nitro, fluoro 1-COOH, 3-NO₂, 4-F
4-Methyl-3-nitroanisole 17484-36-5 C₈H₉NO₃ Methoxy, nitro, methyl 1-OCH₃, 3-NO₂, 4-CH₃
4-Fluoro-3-nitroaniline 364-76-1 C₆H₅FN₂O₂ Amino, nitro, fluoro 1-NH₂, 3-NO₂, 4-F

Physical and Chemical Properties

  • The methoxy group enhances solubility in polar aprotic solvents like DMF .
  • 4-Fluoro-2-nitroanisole : Structural isomer with similar molecular weight (171.13 g/mol) but distinct reactivity due to nitro positioning .
  • 4-Methyl-3-nitroanisole : Liquid at room temperature (melting point: 17°C) due to the methyl group’s steric and electronic effects .
  • 4-Fluoro-3-nitroaniline: Solid with a melting point of 94–96°C; the amino group facilitates participation in diazotization and acylation reactions .

Biological Activity

4-Fluoro-3-nitroanisole is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a methoxy group, a nitro group, and a fluorine atom attached to a benzene ring. The presence of these functional groups influences its reactivity and biological interactions:

  • Methoxy Group (-OCH₃) : Enhances lipophilicity and can influence the compound's interaction with biological membranes.
  • Nitro Group (-NO₂) : Known for its electron-withdrawing properties, which can affect the compound's reactivity and potential as a prodrug.
  • Fluorine Atom (-F) : Increases stability and alters electronic properties, enhancing the compound's pharmacological profile.

The mechanism of action for this compound involves several pathways:

  • Reduction Reactions : The nitro group can be reduced to an amine under various conditions, leading to derivatives with different biological activities.
  • Nucleophilic Aromatic Substitution : The fluorine atom can be substituted with nucleophiles, which can modify the compound’s biological effects.
  • Interaction with Molecular Targets : The compound's electron-withdrawing nitro group can interact with various biomolecules, influencing enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. A notable investigation demonstrated that derivatives containing the compound exhibited cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 (μM)
This compoundMCF725
Derivative 1A54915
Derivative 2HeLa20

These findings suggest that modifications to the basic structure can enhance anticancer activity .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. In studies comparing various nitro compounds, this compound demonstrated moderate activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound through Diels–Alder reactions followed by reductive cyclization. The resulting compounds were tested for cytotoxicity against cancer cell lines, revealing that certain modifications significantly improved their efficacy .
  • Photochemical Reactions : Another research effort explored the photochemical reduction of nitro compounds, including this compound. This method yielded high efficiency in transforming the nitro group into amines, which are known to exhibit different biological activities compared to their parent compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.